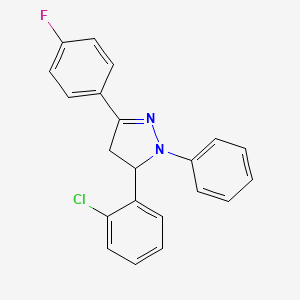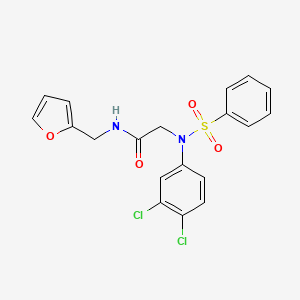
N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFG-10, and it belongs to the class of glycine transporter 1 (GlyT1) inhibitors. The GlyT1 inhibitors have been extensively studied for their therapeutic potential in treating various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
作用機序
DFG-10 works by inhibiting the N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide transporter, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that is involved in various physiological processes, including synaptic plasticity, learning, and memory. Inhibition of this compound leads to an increase in extracellular glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. Activation of NMDA receptors is important for synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
DFG-10 has been shown to increase extracellular glycine levels in the brain, which enhances the activity of NMDA receptors. This leads to an improvement in cognitive function and memory. Additionally, DFG-10 has been shown to have antidepressant effects, possibly due to its ability to modulate glutamatergic neurotransmission.
実験室実験の利点と制限
DFG-10 has several advantages for lab experiments. It is a potent and selective N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which makes it a valuable tool for studying the role of glycine and NMDA receptors in various physiological processes. However, DFG-10 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DFG-10 has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on DFG-10. One area of interest is the potential therapeutic applications of DFG-10 in treating neurological disorders such as schizophrenia, depression, and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of DFG-10 in humans. Finally, there is a need for the development of more potent and selective N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors, which could have even greater therapeutic potential.
合成法
The synthesis of DFG-10 involves the reaction of N-(2-furylmethyl)-N-(3,4-dichlorophenyl)glycine with phenylsulfonyl chloride in the presence of a base. The reaction yields N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide, which is then purified through recrystallization.
科学的研究の応用
DFG-10 has been extensively studied for its therapeutic potential in treating various neurological disorders. It has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, DFG-10 has been shown to have antidepressant effects in animal models of depression.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c20-17-9-8-14(11-18(17)21)23(28(25,26)16-6-2-1-3-7-16)13-19(24)22-12-15-5-4-10-27-15/h1-11H,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQISYFBRENESJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(dimethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5039343.png)
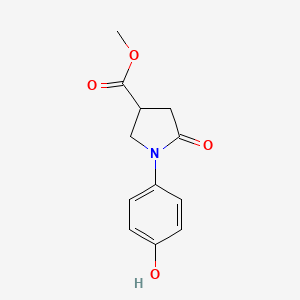
![1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5039356.png)
![2-[(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5039366.png)
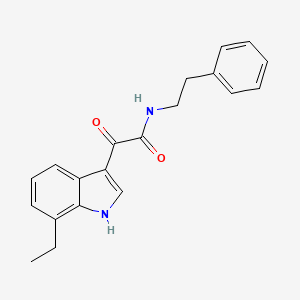
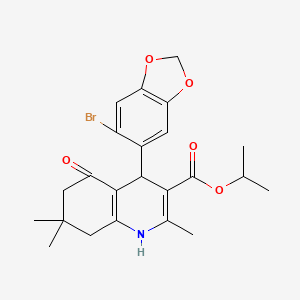
![{4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B5039378.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5039397.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(5-methyl-2-furyl)methyl]amino}nicotinamide](/img/structure/B5039399.png)
![4-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5039408.png)
![methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5039412.png)

![4-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5039419.png)
